Boc-Bpa-OH

説明

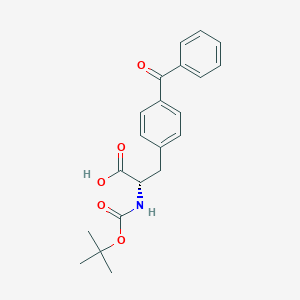

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQJNYPOWPXYIC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426770 | |

| Record name | Boc-4-benzoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-43-0 | |

| Record name | 4-Benzoyl-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104504-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-4-benzoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Bpa-OH and its Role in Proteomics

This guide provides a comprehensive technical overview of N-α-Boc-p-benzoyl-L-phenylalanine (Boc-Bpa-OH), a cornerstone reagent in contemporary proteomics and chemical biology. We will delve into its fundamental properties, the mechanistic basis of its utility, and its practical application in elucidating protein-protein interactions and accelerating drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage photo-affinity labeling to unravel complex biological systems.

Introduction: Unmasking Protein Interactions with Light

The intricate dance of proteins governs nearly all cellular processes. Understanding these interactions is paramount to deciphering biological function and dysfunction. However, many protein-protein interactions (PPIs) are transient and of low affinity, making them notoriously difficult to capture and study using traditional biochemical methods like co-immunoprecipitation. Photo-affinity labeling (PAL) has emerged as a powerful strategy to overcome this challenge by forging a covalent, irreversible bond between interacting partners, effectively "trapping" them for subsequent analysis.[1][2][3] At the heart of many PAL studies is the unnatural amino acid, p-benzoyl-L-phenylalanine (Bpa), and its protected form used in chemical synthesis, this compound.

This compound is a phenylalanine derivative featuring a benzophenone moiety. This seemingly simple modification bestows upon it a remarkable property: upon exposure to long-wave ultraviolet (UV) light, it transforms into a highly reactive species capable of forming a covalent bond with neighboring molecules.[1][4] By strategically incorporating Bpa into a protein or a peptide probe, researchers can illuminate the precise binding interfaces of protein complexes and identify novel interaction partners.[5][6][7]

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| Chemical Name | N-tert-butoxycarbonyl-4-benzoyl-L-phenylalanine | [8][9] |

| Synonyms | Boc-4-benzoyl-L-phenylalanine, Boc-p-Bz-Phe-OH | [9][10] |

| CAS Number | 104504-43-0 | [10][11][12][13] |

| Molecular Formula | C21H23NO5 | [9][10][12] |

| Molecular Weight | 369.41 g/mol | [9][12] |

| Appearance | White to light yellow crystalline solid | [8] |

| Storage | 2-8°C, sealed in a dry environment | [8] |

The Engine of Discovery: Mechanism of Benzophenone Photo-Crosslinking

The utility of this compound in proteomics is entirely dependent on the photochemical behavior of its benzophenone group. The process can be dissected into two key stages: photoactivation and covalent bond formation.

Upon irradiation with UV light, typically around 350-365 nm, the carbonyl group of the benzophenone moiety undergoes an n-π* transition, promoting a non-bonding electron to an anti-bonding π* orbital.[14] This excited singlet state rapidly converts to a more stable triplet diradical state.[1] This triplet state is the workhorse of photo-crosslinking; it is a highly reactive species that can abstract a hydrogen atom from a nearby C-H bond on an interacting protein.[1][15] This hydrogen abstraction results in the formation of a ketyl radical on the benzophenone and a carbon-centered radical on the target protein. These two radicals then recombine to form a stable, covalent carbon-carbon bond, thus permanently linking the Bpa-containing probe to its binding partner.[14][15] A key advantage of this mechanism is its ability to react with a wide range of amino acid side chains, making it a versatile tool for capturing diverse interactions.[14][16]

Caption: General workflow for a photo-affinity labeling experiment.

Step-by-Step Protocol

-

Probe Synthesis : Synthesize the peptide of interest, incorporating this compound at the desired position using standard solid-phase peptide synthesis (SPPS) protocols. [1][17]The Boc protecting group is removed during the synthesis cycles, while the benzophenone moiety remains intact. The final peptide is cleaved from the resin and purified, typically by reversed-phase HPLC. [17]

-

Binding and Incubation : Incubate the purified Bpa-containing peptide probe with the target protein or complex biological mixture (e.g., cell lysate). The incubation time and temperature should be optimized to allow for binding equilibrium to be reached. [1]

-

UV Crosslinking : Transfer the sample to a UV-transparent vessel (e.g., a quartz cuvette) and place it on ice to minimize heat-induced damage. Irradiate the sample with a UV lamp at 365 nm. [1][18]The optimal irradiation time and distance from the lamp must be determined empirically to maximize crosslinking efficiency while minimizing protein degradation. [1]

-

Separation and Visualization : Separate the reaction products by SDS-PAGE. The formation of a new, higher molecular weight band corresponding to the cross-linked complex is indicative of a successful reaction. The gel can be stained with Coomassie Blue or other protein stains for visualization.

-

Proteolytic Digestion : Excise the band corresponding to the cross-linked complex from the gel. Reduce and alkylate the cysteine residues, and then digest the proteins with a protease, most commonly trypsin. [1]Alternatively, for in-solution crosslinking reactions, the entire mixture can be digested. [1]

-

Mass Spectrometry Analysis : Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [19][20]The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the resulting fragments.

-

Data Analysis : Utilize specialized software to search the MS/MS data against a protein sequence database to identify the peptides. The key is to identify spectra corresponding to two peptides covalently linked by the Bpa residue. This analysis will pinpoint the exact amino acids involved in the interaction. [21][22]

Conclusion: A Bright Future for Proteomics

This compound has proven to be a robust and versatile tool for the study of protein-protein interactions. Its ease of incorporation into peptides and its efficient photo-crosslinking properties have solidified its place in the chemical biologist's toolbox. [1][4]As mass spectrometry instrumentation and data analysis software continue to improve, the use of this compound and other photo-crosslinking reagents will undoubtedly lead to even deeper insights into the complex protein interaction networks that underpin life.

References

- Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Methods in Enzymology. ()

- A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Protocols. ()

- Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a P

- Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling.

- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome. ()

- Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PubMed Central. ()

- Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast. PMC - NIH. ()

- The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH. ()

- Incorporation of Unnatural Amino Acids into protein Service. Profacgen. ()

- Proposed benzophenone photocrosslinking mechanisms.

- A new mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. Semantic Scholar. ()

- New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds.

- This compound - Introduction. ChemBK. ()

- Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons.

- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PMC - NIH. ()

- Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry.

- Mapping Protein-Protein Interactions: Application and Protocols for Fmoc-Bpa-OH in Photo-Affinity Labeling. Benchchem. ()

- This compound. Advanced ChemTech. ()

- This compound [104504-43-0]. Aapptec Peptides. ()

- Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications.

- This compound, CasNo.104504-43-0 Hebei Dangtong Biological Technology Co..LTD China (Mainland). LookChem. ()

- This compound | CAS 104504-43-0. SCBT - Santa Cruz Biotechnology. ()

- This compound | 104504-43-0. ChemicalBook. ()

- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes.

- Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Taylor & Francis. ()

- Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry. PMC - NIH. ()

- This compound =96.0 HPLC 104504-43-0. Sigma-Aldrich. ()

- Boc-4-benzoyl-L-phenylalanine | C21H23NO5. PubChem - NIH. ()

- Photoaffinity Labeling of Ras Converting Enzyme using Peptide Substrates that Incorporate Benzoylphenylalanine (Bpa)

- Synthesis of BOC-L-Bpa. PrepChem.com. ()

- Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry (RSC Publishing). ()

- Photoaffinity labelling with small molecules. OUCI. ()

- Protocol for clickable photoaffinity labeling and quantit

- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. ()

- Drug Discovery Platforms for Novel Modalities & Development. BOC Sciences. ()

- Research - Proteomics & Bioanalytical Mass Spectrometry Lab.

- Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast. NIH. ()

- Research status and application progress of small molecule drug screening technology. BOC Sciences. ()

- Summary of cross-linked sites of CaM cross-linked with Bpa-4 of...

- Probing Protein–Protein Interactions with Genetically Encoded Photoactiv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Photoaffinity Labeling of Ras Converting Enzyme using Peptide Substrates that Incorporate Benzoylphenylalanine (Bpa) Residues: Improved Labeling and Structural Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Boc-4-benzoyl-L-phenylalanine | C21H23NO5 | CID 7015809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. advancedchemtech.com [advancedchemtech.com]

- 12. scbt.com [scbt.com]

- 13. This compound | 104504-43-0 [chemicalbook.com]

- 14. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. prepchem.com [prepchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Boc-Bpa-OH: A Photoreactive Tool for Probing Molecular Interactions

Abstract

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-4-benzoyl-L-phenylalanine (Boc-Bpa-OH), a cornerstone photoreactive unnatural amino acid in contemporary chemical biology and drug discovery. We delve into its chemical architecture, physicochemical properties, and provide validated, step-by-step protocols for its synthesis and, critically, its application in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this compound for the elucidation of protein-protein interactions and the advancement of novel therapeutics.

Introduction: The Power of Photo-Affinity Labeling

Understanding the intricate dance of molecular interactions is fundamental to deciphering biological pathways and designing targeted therapeutics. Photo-affinity labeling has emerged as a powerful technique to capture these transient interactions in their native state. At the heart of this methodology lies the use of photoreactive probes that, upon activation with light, form covalent bonds with their binding partners. This compound is a preeminent example of such a probe, offering a unique combination of chemical stability and photoreactivity that has made it an indispensable tool in the study of complex biological systems.[1][2]

The benzophenone moiety within this compound is the key to its functionality. Upon excitation with UV light (typically around 350-365 nm), the benzophenone carbonyl group undergoes a n → π* transition to a reactive triplet biradical. This species can then abstract a hydrogen atom from a nearby C-H or N-H bond, leading to the formation of a stable covalent crosslink. This ability to "trap" interacting molecules provides a snapshot of proximity and is instrumental in identifying binding partners, mapping interaction interfaces, and validating drug targets.

Chemical Structure and Physicochemical Properties

The unique attributes of this compound stem directly from its chemical structure, which combines the chirality of a natural amino acid with the photoreactive properties of a benzophenone and the utility of a common amine-protecting group.

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-benzoylphenyl)propanoic acid

Synonyms: Boc-4-benzoyl-L-phenylalanine, N-Boc-4-benzoyl-L-phenylalanine

Chemical Structure:

Sources

A Guide to Photo-Crosslinking with Boc-Bpa-OH: Mechanism and Application in Elucidating Protein Interactions

Introduction: Capturing the Fleeting Dance of Proteins

In the intricate choreography of cellular life, protein-protein interactions (PPIs) are the principal dancers, orchestrating nearly every biological process. These interactions are often transient and dynamic, making their capture and characterization a formidable challenge for researchers. Photo-crosslinking, a powerful technique that uses light to forge covalent bonds between interacting molecules, has emerged as an indispensable tool for trapping these fleeting interactions in their native context.[1][2] Among the arsenal of photo-activatable probes, the unnatural amino acid p-benzoyl-L-phenylalanine (Bpa) stands out for its unique photochemical properties and versatility.[1][3][4]

This in-depth technical guide provides a comprehensive exploration of the photo-crosslinking mechanism of Boc-Bpa-OH, the protected form of Bpa used for its incorporation into proteins in living systems. We will delve into the fundamental principles of benzophenone photochemistry, provide detailed, field-proven protocols for its application, and offer insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of Bpa-mediated photo-crosslinking to illuminate the complex networks of protein interactions that drive cellular function.

The Heart of the Matter: The Photochemistry of Benzophenone

The efficacy of Bpa as a photo-crosslinker is rooted in the photochemistry of its benzophenone moiety.[5][6] Unlike other photo-reactive groups that are irreversibly activated, the benzophenone group boasts a unique reversibility that enhances its crosslinking efficiency.[3][7][8] The process can be broken down into several key steps:

-

Photoexcitation: Upon irradiation with UV light, typically in the range of 350-365 nm, the benzophenone carbonyl group absorbs a photon.[9][10] This excites an electron from a non-bonding n-orbital to an anti-bonding π*-orbital, transitioning the molecule from its ground state (S₀) to an excited singlet state (S₁).[9][10][11]

-

Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable triplet state (T₁), which exists as a diradical.[5][9][10][12] This transition is highly efficient, with a quantum yield approaching 100%.[5][12]

-

Hydrogen Abstraction: The triplet diradical is the reactive species responsible for crosslinking.[3][10] It can abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, such as a neighboring amino acid side chain in a binding partner.[3][13][14] This hydrogen abstraction generates a ketyl radical on the benzophenone and a carbon-centered radical on the target molecule.[5][15]

-

Covalent Bond Formation: The two resulting radicals then combine to form a stable, covalent carbon-carbon bond, effectively crosslinking the two interacting proteins.[9]

A crucial feature of this mechanism is its reversibility. If the excited triplet state does not encounter a suitable hydrogen donor in its immediate vicinity, it can relax back to its ground state.[3][9] The benzophenone moiety can then be re-excited by another photon, allowing for multiple opportunities to capture an interaction.[3][7] This contrasts with other photo-crosslinkers like aryl azides, which are irreversibly activated.[1] Furthermore, the excited benzophenone is not readily quenched by water, making it highly effective in aqueous biological environments.[3][8]

Caption: Photo-activation and crosslinking mechanism of Bpa.

Experimental Workflow: From Gene to Gel

The successful application of this compound photo-crosslinking hinges on a meticulously executed experimental workflow. The most common method for site-specific incorporation of Bpa into a protein of interest is through amber stop codon suppression technology.[2] This involves co-expressing the target protein containing an in-frame amber stop codon (TAG) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for Bpa.[2]

Caption: General experimental workflow for this compound photo-crosslinking.

Detailed Experimental Protocol

The following is a generalized protocol for the incorporation of this compound into a target protein in mammalian cells and subsequent photo-crosslinking. Optimization of specific parameters such as concentrations, incubation times, and UV exposure is crucial for each biological system.[16]

1. Plasmid Preparation:

-

Prepare a plasmid encoding the protein of interest with an amber stop codon (TAG) engineered at the desired crosslinking site.

-

Obtain plasmids encoding the engineered aminoacyl-tRNA synthetase specific for Bpa (BpaRS) and its corresponding orthogonal amber suppressor tRNA.[2]

2. Cell Culture and Transfection:

-

Co-transfect the target mammalian cell line with the three plasmids using a suitable transfection reagent.

-

Culture the transfected cells in a medium supplemented with this compound. A typical starting concentration is 1 mM.[1]

3. Protein Expression and Bpa Incorporation:

-

Incubate the cells for 24-48 hours to allow for the expression of the Bpa-containing protein.[2]

-

Confirm the incorporation of Bpa by Western blot analysis. A full-length protein product should only be observed in the presence of this compound.[2][17]

4. Cell Lysis and Protein Purification:

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).[2]

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Purify the Bpa-containing protein using standard chromatography techniques (e.g., affinity chromatography).[17]

5. Photo-Crosslinking Reaction:

-

Prepare a reaction mixture containing the purified Bpa-containing protein and its potential interacting partner(s) in an appropriate buffer.[16]

-

As a crucial negative control, prepare an identical sample that will not be exposed to UV light.[17]

-

Expose the sample to UV light at approximately 365 nm.[1] The optimal exposure time should be determined empirically, but can range from 10 minutes to 2 hours.[17] To minimize potential photo-damage, perform the irradiation on ice.[17]

6. Analysis of Crosslinked Products:

-

Analyze the reaction products by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. A successful crosslinking event will be indicated by the appearance of a new band of higher molecular weight.

-

For precise identification of the crosslinked partner and the site of interaction, the crosslinked band can be excised from the gel and analyzed by mass spectrometry.[16][18][19]

Quantitative Parameters for Experimental Design

| Parameter | Recommended Value/Range | Key Considerations |

| This compound Concentration | 0.1 - 1 mM | The optimal concentration should be determined empirically for each cell line.[2] |

| UV Wavelength | 350 - 365 nm | Longer wavelengths are generally less damaging to proteins.[10][17] |

| UV Exposure Time | 10 min - 2 hours | Needs to be optimized to maximize crosslinking while minimizing non-specific aggregation and photo-damage.[17] |

| Protein Concentration | 2 µM (Bpa-protein), 10-100 µM (binding partner) | These are starting concentrations and should be optimized for each specific interaction.[16] |

Ensuring Scientific Integrity: The Importance of Controls

To ensure the validity and interpretability of photo-crosslinking experiments, a series of well-designed control experiments are essential.

-

No UV Control: A sample containing the Bpa-incorporated protein and its binding partner that is not exposed to UV light should not show any crosslinked product. This confirms that the crosslinking is light-dependent.[17]

-

Wild-Type Control: A parallel experiment using the wild-type protein (without Bpa) should be performed. No crosslinking should be observed upon UV irradiation, demonstrating that the crosslinking is specific to the presence of Bpa.[16]

-

Competition Assay: The addition of an excess of the unlabeled, wild-type binding partner should lead to a significant reduction in the crosslinked product, confirming the specificity of the interaction.[16]

Conclusion: A Powerful Tool for Discovery

This compound mediated photo-crosslinking is a robust and versatile technique for capturing and characterizing protein-protein interactions in their native cellular environment. By understanding the underlying photochemical mechanism and adhering to rigorous experimental design, researchers can unlock a wealth of information about the dynamic interactomes that govern cellular life. The insights gained from these studies are invaluable for fundamental biological research and for the development of novel therapeutics that target specific protein-protein interactions.

References

- Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673.

- Chin, J. W., Martin, A. B., King, D. S., Wang, L., & Schultz, P. G. (2002). Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli. Proceedings of the National Academy of Sciences, 99(17), 11020-11024.

- BenchChem. (2025). A Comparative Guide to p-Benzoyl-L-phenylalanine (BPA) Crosslinking Efficiency for In Vivo Interaction Studies. BenchChem Technical Guides.

- BenchChem. (2025).

- ResearchGate. (n.d.). Photo-induced crosslinking of Bpa.

- Kessel, S., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 684.

- Ash, T. J., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222-15229.

- Farrell, I. S., et al. (2018). Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. Methods in Molecular Biology, 1728, 379-401.

- Scaiano, J. C. (n.d.). The Photochemistry of Benzophenone. ScholarWorks@BGSU.

- Hirata, Y., et al. (1993). Benzophenones in the higher triplet excited states. Journal of Photochemistry and Photobiology A: Chemistry, 70(2), 125-131.

- Ram, N., & Sidhu, K. S. (1987). Photoreduction of Methylene Blue Via Chemical Quenching of Triplet Benzophenone. Indian Journal of Chemistry, 26A, 719-722.

- Wilkins, B. J., Daggett, V., & Cropp, T. A. (2012). Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking. Methods, 58(1), 35-41.

- Lalevée, J., et al. (2010). Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study. The Journal of Physical Chemistry A, 114(39), 10712-10716.

- Coin, I., et al. (2013). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. ChemBioChem, 14(15), 1833-1837.

- Chin, J. W., et al. (2002). Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli. PNAS, 99(17), 11020-11024.

- TCI Chemicals. (n.d.). Photo-reactive Crosslinkers. TCI Chemicals Website.

- Wikipedia. (n.d.). Benzophenone. Wikipedia.

- University of Missouri-St. Louis. (n.d.). Photochemical preparation of benzopinacol. UMSL Chemistry Department.

- Zhang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers, 15(15), 3320.

- Liu, Q., et al. (2016). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Polymers, 8(5), 177.

- BenchChem. (2025). Minimizing photo-damage to proteins during Bpa crosslinking. BenchChem Technical Guides.

- Dias-Cabral, A. C., et al. (2019). Suppression of benzophenone-induced triplet quenching for enhanced TADF performance. Journal of Materials Chemistry C, 7(34), 10547-10555.

- Son, D. S., et al. (2011). UV-induced Crosslinking of Poly(vinyl acetate) Films Containing Benzophenone. Journal of Adhesion and Interface, 12(4), 163-168.

- Horn, R., Ding, S., & Gruber, H. J. (2001). Slow Photo-Cross-Linking Kinetics of Benzophenone-Labeled Voltage Sensors of Ion Channels. Biochemistry, 40(43), 12942-12951.

- Grote, M., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5488-5495.

- Niu, S., et al. (2017). High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. Journal of the American Society for Mass Spectrometry, 28(11), 2413-2423.

- BenchChem. (2025). Application Notes and Protocols: Site-Specific Incorporation of Fmoc-Bpa-OH into Proteins in Mammalian Cells. BenchChem Technical Guides.

- American Chemistry Council. (n.d.). Bisphenol A (BPA). American Chemistry Council Website.

- BenchChem. (2025).

- Pressure Sensitive Tape Council. (n.d.). UV-Crosslinkable Solvent-Free PSA Systems. PSTC Website.

- Britannica. (2025). Bisphenol A (BPA). Britannica.

- Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.

- ChemicalBook. (2021). Uses of Bisphenol A. ChemicalBook Website.

- ResearchGate. (n.d.). Summary of cross-linked sites of CaM cross-linked with Bpa-4 of....

- Elsapa Alzahbi. (n.d.). 10 Applications for Bisphenol a (BPA). Elsapa Alzahbi Website.

- ResearchGate. (n.d.). Mass spectrometry analysis of proteins in untreated and bisphenol A....

- ResearchGate. (n.d.). Application of BPA and alternative materials.

- BenchChem. (2025). A Researcher's Guide to Photo-Crosslinking Amino Acids: Fmoc-D-Bpa-OH in Focus. BenchChem Technical Guides.

- Coin, I., et al. (2013). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. Chembiochem, 14(15), 1833-1837.

- ResearchGate. (n.d.). Reaction scheme of the photo-reactive amino acid Bpa.

- Kauer, J. C., et al. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photoaffinity labeling of chymotrypsin. Journal of Biological Chemistry, 261(23), 10695-10700.

- Santa Cruz Biotechnology. (n.d.). This compound. SCBT Website.

- Umanah, G., et al. (2009). Incorporation of the unnatural amino acid p-benzoyl-L-phenylalanine (Bpa) into a G protein-coupled receptor in its native context. Advances in Experimental Medicine and Biology, 611, 333-335.

- BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences Website.

- Yu, C., et al. (2020). A Fast Lysine Cross-linker DOPA Enables Mass Spectrometry Analyses of Protein Unfolding and Weak Protein-protein Interactions. bioRxiv.

- O'Reilly, F. J., & Rappsilber, J. (2018). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 204(1), 3-13.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Benzophenone - Wikipedia [en.wikipedia.org]

- 6. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. edinst.com [edinst.com]

- 13. Photochemical preparation of benzopinacol [cs.gordon.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide to Photoactivation of p-benzoyl-L-phenylalanine (BPA)

Introduction: The Power of Covalent Capture

In the intricate dance of cellular processes, transient protein-protein interactions (PPIs) are the choreographers, dictating signaling pathways, metabolic regulation, and structural integrity. Capturing these fleeting interactions in their native state is a paramount challenge in chemical biology and drug development. The unnatural amino acid p-benzoyl-L-phenylalanine (BPA) has emerged as a powerful tool for this purpose. Genetically encoded into a protein of interest, BPA acts as a latent, site-specific photoreactive crosslinker, capable of forging a covalent bond with an interacting partner upon activation with ultraviolet (UV) light.[1][2]

This guide provides a comprehensive technical overview of BPA photoactivation, from fundamental photochemical principles to detailed experimental protocols and troubleshooting. It is designed for researchers seeking to leverage this technology to trap and identify binding partners, map interaction interfaces, and elucidate the mechanisms of complex biological systems.

The Photochemical Engine: Mechanism of BPA Activation

The utility of BPA lies in the unique photochemistry of its benzophenone side chain. Unlike more promiscuous crosslinkers, benzophenone is chemically inert under ambient light and typical physiological conditions, only becoming reactive upon exposure to a specific wavelength of UV light.[3][4] The process is elegant and efficient, grounded in fundamental principles of photochemistry.

Molar Absorptivity and the Optimal Wavelength

The activation of BPA is initiated by the absorption of a photon. The key is to deliver light energy that is efficiently absorbed by the benzophenone moiety while minimizing collateral damage to other biological molecules like proteins and nucleic acids.[5] Benzophenone exhibits two main absorption maxima: a strong π-π* transition around 250-260 nm and a much weaker, but critically important, n-π* transition around 350-365 nm.[6][7]

The optimal wavelength for activating BPA for photocrosslinking is in the 350-365 nm range. [1][8][9]

There are two primary reasons for this choice:

-

Biological Compatibility : Longer wavelength UVA light (320-400 nm) is significantly less damaging to cells and proteins than shorter wavelength UVC (200-280 nm) or UVB (280-320 nm) light, which can cause DNA damage and protein degradation.[5]

-

Selective Excitation : The 350-365 nm window precisely targets the n-π* electronic transition of the benzophenone carbonyl group, which is the gateway to the reactive state.[1][6][9]

While the molar absorptivity of the n-π* transition is low (ε < 300 M⁻¹ cm⁻¹), this is overcome by the high efficiency of the subsequent steps.[1][9]

The n-π* Transition and the Reactive Triplet State

Upon absorbing a ~365 nm photon, the benzophenone carbonyl is promoted from its ground state (S₀) to an excited singlet state (S₁).[10][11] This state is short-lived and rapidly undergoes a highly efficient process called intersystem crossing to a more stable, long-lived triplet state (T₁).[3][10]

This triplet state is the key reactive species. It can be represented as a diradical, with one unpaired electron on the carbonyl oxygen and another delocalized in the π system.[1][9][11] This diradical character gives the triplet benzophenone the remarkable ability to abstract a hydrogen atom from nearby C-H bonds.[1][3][9][10]

Hydrogen Abstraction and Covalent Bond Formation

Once the triplet state is formed, it can abstract a hydrogen atom from an adjacent C-H bond of a binding partner. This creates two radicals: a benzopinacol radical on the BPA side chain and a carbon-centered radical on the interacting molecule. These two radicals then rapidly recombine to form a stable, covalent carbon-carbon bond, effectively "trapping" the interaction.[1][9][10]

A crucial feature of this mechanism is its reversibility prior to crosslinking . If the excited triplet state does not encounter a suitable C-H bond for hydrogen abstraction, it can relax back to the ground state (S₀) without reaction.[1][3][9] It can then be re-excited by another photon. This allows for repeated cycles of activation, increasing the probability of capturing even very transient or low-affinity interactions over the course of the UV irradiation.[2][3][12] Furthermore, the excited benzophenone does not readily react with water, making it ideal for use in aqueous biological systems.[1][3][9][13]

Experimental Design and Core Protocols

Successful BPA-mediated crosslinking requires careful experimental design, from the choice of light source to the validation of the final product.

Choosing Your Light Source

The selection of a UV lamp is critical. The ideal source should provide uniform illumination at a peak wavelength of 365 nm .

| Light Source Type | Advantages | Disadvantages | Typical Use Case |

| Handheld UV Lamp | Inexpensive, readily available. | Low power, non-uniform illumination, broad emission spectrum. | Initial pilot experiments, in vitro crosslinking in microplates.[12] |

| UV Transilluminator | Higher power, more uniform illumination than handheld lamps. | Can generate heat, fixed illumination area. | In vitro crosslinking of purified proteins in plates or cuvettes. |

| UV Crosslinker Box | Controlled energy delivery (Joules/cm²), high uniformity, safety features. | More expensive. | Reproducible crosslinking in vivo (cells in plates) or in vitro. |

| LED Array (365 nm) | High power efficiency, minimal heat, long lifespan, narrow emission spectrum. | Higher initial cost. | High-throughput screening, precise energy delivery applications. |

Field Insight: While a simple handheld lamp can work for robust interactions, a UV crosslinker box with a calibrated 365 nm source is highly recommended for reproducibility and quantitative studies. Always place samples on ice during irradiation to dissipate heat and maintain protein stability.[4][5]

Protocol: Site-Specific Incorporation of BPA in E. coli

The most common method for incorporating BPA is through amber stop codon (TAG) suppression.[14] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for BPA.

Materials:

-

Expression plasmid for your protein of interest (POI) with a TAG codon at the desired site.

-

Plasmid encoding the orthogonal BPA-tRNA synthetase (BpaRS) and tRNA(CUA) (e.g., pEVOL-pBpF).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Growth medium (e.g., LB or M9 minimal media).

-

p-benzoyl-L-phenylalanine (BPA) powder.

-

Appropriate antibiotics.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with your POI plasmid and the BpaRS/tRNA plasmid.[14]

-

Starter Culture: Inoculate a 5-10 mL starter culture in media with appropriate antibiotics and grow overnight.

-

Expression Culture: Inoculate a larger volume of expression media (supplemented with 1 mM BPA) with the overnight culture.[5] Grow cells at 37°C with shaking until they reach an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression with IPTG (or other appropriate inducer) and grow the culture at an optimal temperature (e.g., 18-30°C) for several hours or overnight.[5]

-

Harvesting & Purification: Harvest the cells by centrifugation. Lyse the cells and purify the BPA-containing protein using standard chromatography methods (e.g., Ni-NTA affinity for His-tagged proteins).[5] Verify incorporation using mass spectrometry.

Protocol: Photo-Crosslinking Workflow

This protocol provides a general framework for an in vitro crosslinking experiment.

Materials:

-

Purified BPA-containing protein.

-

Purified potential binding partner protein.

-

Reaction buffer (e.g., 25 mM HEPES, 250 mM NaCl, pH 7.5).[5][12]

-

UV-transparent plate (e.g., quartz or specific polymer 96-well plate) or PCR tubes.[5][12]

-

365 nm UV lamp.

-

SDS-PAGE reagents and Western blot equipment.

Procedure:

-

Reaction Setup: Prepare the reaction mixture containing the purified BPA-protein and its interaction partner in reaction buffer. Typical concentrations can range from low micromolar to nanomolar, depending on the binding affinity.[4][14]

-

Negative Control: Prepare an identical sample that will not be exposed to UV light. This is a critical control to ensure any high-molecular-weight band observed is UV-dependent.[5]

-

Equilibration: Incubate the mixtures for a set time (e.g., 20-30 minutes) at room temperature or 4°C to allow the proteins to bind and reach equilibrium.[14]

-

UV Irradiation: Place the samples on ice in a UV-transparent vessel. Irradiate with a 365 nm UV source.[4][5]

-

Analysis: Quench the reaction by adding SDS-PAGE loading buffer.[14] Separate the proteins by SDS-PAGE. A successful crosslinking event will be indicated by the appearance of a new, higher molecular weight band in the UV-treated sample that is absent in the no-UV control.[4][14]

-

Validation: Visualize the bands by Coomassie staining or, for higher specificity, by Western blotting using antibodies against one of the proteins or an epitope tag.[14] The identity of the crosslinked product can be definitively confirmed by excising the band and analyzing it via mass spectrometry.[4][14]

Validation, Controls, and Troubleshooting

Scientific rigor demands a self-validating system. Every BPA crosslinking experiment must be designed with controls to ensure the results are meaningful.

| Control Type | Purpose | Expected Outcome |

| No UV Irradiation | To demonstrate that crosslinking is light-dependent.[5] | No high molecular weight crosslinked band. |

| Wild-Type Protein | To show that the BPA residue, not the protein itself, is responsible for crosslinking. | No crosslinked band should form with the wild-type protein (lacking BPA). |

| Non-Interacting BPA Location | To confirm the spatial specificity of the interaction.[14] | Incorporate BPA into a region of the protein known not to be at the interaction interface. No or significantly reduced crosslinking should occur.[14] |

| Competition Assay | To confirm the biological specificity of the binding site.[14] | Add an excess of the unlabeled, wild-type binding partner. This should compete with the BPA-protein and reduce the crosslinking signal.[14] |

Common Issues & Troubleshooting:

-

Low Crosslinking Yield: This is a common challenge due to the low molar absorptivity of BPA.[1][9]

-

Protein Degradation: The UV light, while relatively benign at 365 nm, can still cause some protein damage over long exposures.[5]

-

Non-Specific Crosslinking: The activated BPA can react with buffer components or contaminants.

-

Solution: Increase the purity of your protein samples.[5] Avoid buffers with components that can quench the triplet state (e.g., DTT in high concentrations).

-

Conclusion

p-benzoyl-L-phenylalanine is a cornerstone of modern chemical biology, providing a robust method for covalently trapping protein-protein interactions with high spatial and temporal resolution. By understanding the core photochemical principles—specifically the selective excitation of the n-π* transition at ~365 nm to generate a reactive triplet state—researchers can design rigorous, well-controlled experiments. Careful optimization of UV exposure and the inclusion of critical negative and positive controls are paramount for generating trustworthy and publishable data. This powerful technology continues to illuminate the complex and dynamic interactomes that govern life.

References

-

Joiner, C. M., et al. (2019). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. Protein Science, 28(6), 1163-1170. URL: [Link]

-

Dormán, G., & Prestwich, G. D. (1994). Photo-induced crosslinking of Bpa. ResearchGate. Retrieved from ResearchGate. URL: [Link]

-

Zhang, M., et al. (2021). Photolytic Labeling to Probe Molecular Interactions in Lyophilized Powders. Pharmaceutical Research, 38(10), 1715-1727. URL: [Link]

-

ResearchGate. (n.d.). p‐benzoyl‐L‐phenylalanine (pBpa) photo‐crosslinking reaction mechanism. Retrieved from ResearchGate. URL: [Link]

-

Chen, H., et al. (2021). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Polymers, 13(21), 3788. URL: [Link]

-

Wu, Y.-L., et al. (2024). A surface-independent bioglue using photo-crosslinkable benzophenone moiety. RSC Advances, 14(20), 14101-14109. URL: [Link]

-

School, E. T., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 693. URL: [Link]

-

Joiner, C. M., et al. (2019). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. PubMed. URL: [Link]

-

Theopold, M. A., et al. (2024). UV-light crosslinked photocatalytic polymer gels for batch and continuous flow reactions. Reaction Chemistry & Engineering. URL: [Link]

-

Hino, N., et al. (2005). Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid. Nature Methods, 2, 201-206. URL: [Link]

-

Kauer, J. C., et al. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. Journal of Biological Chemistry, 261(23), 10695-10700. URL: [Link]

-

Joiner, C. M., et al. (2019). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. ResearchGate. URL: [Link]

-

Farrell, I. S., et al. (2018). Probing Protein-Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. Methods in Molecular Biology, 1728, 379-401. URL: [Link]

-

Kumar, A., et al. (2022). Genetically encoded amino acid p-benzoyl-L-phenylalanine (Bpa) based photo-probes. Results in Chemistry, 4, 100305. URL: [Link]

Sources

- 1. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photolytic Labeling to Probe Molecular Interactions in Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-4-benzoyl-L-phenylalanine

Abstract

N-Boc-4-benzoyl-L-phenylalanine is a cornerstone molecule in contemporary biochemical and pharmaceutical research, primarily utilized as a photo-crosslinking amino acid. Its unique structure, combining the functionalities of a protected amino acid with a photoreactive benzophenone moiety, enables the covalent capture of protein-protein and protein-ligand interactions upon ultraviolet irradiation. This guide provides a comprehensive overview of the essential physicochemical properties of N-Boc-4-benzoyl-L-phenylalanine, offering a technical resource for researchers, scientists, and drug development professionals. The subsequent sections detail the molecular and physical characteristics, spectroscopic profile, and chromatographic behavior of this compound. Furthermore, this guide elucidates the mechanistic principles of its application in photoaffinity labeling and provides validated experimental protocols for its characterization, ensuring scientific integrity and enabling reproducible research.

Introduction: A Keystone Reagent in Chemical Biology

In the intricate landscape of drug discovery and proteomics, the elucidation of molecular interactions is paramount. N-Boc-4-benzoyl-L-phenylalanine has emerged as an indispensable tool for deciphering these interactions. The tert-butyloxycarbonyl (Boc) protecting group offers enhanced stability and solubility during peptide synthesis, while the benzophenone group serves as a potent photo-crosslinking agent.[1] This dual functionality allows for its site-specific incorporation into peptides and proteins, which, upon photoactivation, form covalent bonds with interacting partners, thereby providing a snapshot of transient biological events.[2] This guide is structured to provide a deep dive into the fundamental physicochemical properties that underpin the utility of this powerful reagent.

Molecular and Physical Properties

The foundational characteristics of a molecule dictate its behavior in various experimental settings. This section outlines the key molecular and physical properties of N-Boc-4-benzoyl-L-phenylalanine.

Chemical Structure and Molecular Formula

N-Boc-4-benzoyl-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine. Its structure is characterized by the presence of a benzoyl group at the para position of the phenyl ring and a Boc protecting group on the alpha-amino group.

-

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-benzoylphenyl)propanoic acid

-

Synonyms: Boc-L-Bpa-OH, Boc-L-Phe(4-Bz)-OH, Boc-Bpa-OH[3]

-

CAS Number: 104504-43-0[3]

-

Molecular Formula: C₂₁H₂₃NO₅

Quantitative Physical Data

The following table summarizes the key quantitative physical data for N-Boc-4-benzoyl-L-phenylalanine. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 369.4 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Data for the closely related N-Boc-L-phenylalanine is 85-87 °C. A specific experimental value for the 4-benzoyl derivative is not consistently reported in peer-reviewed literature; however, it is expected to be higher due to the increased molecular weight and aromatic content. | [2][4] |

| Optical Rotation | [α]D = +48 ± 2º (c=1 in EtOH) | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). | [2] |

| Storage Conditions | Store at 0-8°C in a dry, dark environment. | [3] |

Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of N-Boc-4-benzoyl-L-phenylalanine. This section details the expected spectroscopic and chromatographic profiles and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule.

The ¹H NMR spectrum of N-Boc-4-benzoyl-L-phenylalanine will exhibit characteristic signals corresponding to the protons of the Boc group, the amino acid backbone, and the aromatic rings.

Expected Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | Singlet | 9H | (CH₃)₃C- of Boc group |

| ~3.10 - 3.30 | Multiplet | 2H | β-CH₂ of phenylalanine |

| ~4.60 - 4.70 | Multiplet | 1H | α-CH of phenylalanine |

| ~5.10 | Doublet | 1H | NH of Boc group |

| ~7.30 - 7.80 | Multiplet | 9H | Aromatic protons |

| ~10.0 | Broad Singlet | 1H | COOH |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-4-benzoyl-L-phenylalanine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard proton pulse sequence.

-

Data Processing: Process the raw data with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~28.3 | (CH₃)₃C - of Boc group |

| ~37.5 | β-C H₂ of phenylalanine |

| ~54.0 | α-C H of phenylalanine |

| ~80.0 | (CH₃)₃C - of Boc group |

| ~128.0 - 138.0 | Aromatic carbons |

| ~155.5 | C =O of Boc group |

| ~175.0 | C OOH |

| ~196.0 | C =O of benzoyl group |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid and Boc carbonyl) |

| ~1660 | C=O stretch (benzoyl ketone) |

| ~1600, ~1495 | C=C stretch (aromatic) |

| ~1160 | C-O stretch (Boc group) |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and can provide structural information through fragmentation analysis.

Expected Mass Spectrometric Data:

-

Molecular Ion (M+H)⁺: m/z ≈ 370.16

-

Characteristic Fragments: The fragmentation pattern is expected to show the loss of the Boc group (100 Da) and isobutylene (56 Da) from the Boc group. The benzoyl cation (m/z 105) and the phenyl cation (m/z 77) are also characteristic fragments.[5][6]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of N-Boc-4-benzoyl-L-phenylalanine.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the benzophenone chromophore absorbs strongly.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: The purity is determined by the area percentage of the main peak.

Application in Photo-Crosslinking: A Mechanistic Perspective

The utility of N-Boc-4-benzoyl-L-phenylalanine in drug discovery and proteomics stems from the photoreactivity of the benzophenone moiety.

Mechanism of Photoreactivity

Upon irradiation with UV light, typically in the range of 350-365 nm, the benzophenone carbonyl group undergoes an n → π* electronic transition to an excited singlet state. This is followed by rapid and efficient intersystem crossing to a more stable triplet state.[7] The triplet benzophenone acts as a diradical and can abstract a hydrogen atom from a nearby C-H or N-H bond of an interacting molecule, forming a ketyl radical and a new radical on the interacting partner.[5] These two radicals then combine to form a stable covalent bond, effectively crosslinking the two molecules.[8]

Causality in Experimental Design

The choice of N-Boc-4-benzoyl-L-phenylalanine as a photo-crosslinker is deliberate. The Boc group provides stability during peptide synthesis and is easily removed under acidic conditions, allowing for the generation of the free amine for peptide coupling. The benzophenone moiety is preferred over other photoreactive groups, such as aryl azides and diazirines, due to its relative stability and specificity. It is less prone to non-specific reactions and is not quenched by water, making it suitable for use in aqueous biological systems.[9]

Conclusion

N-Boc-4-benzoyl-L-phenylalanine is a versatile and powerful tool for the study of molecular interactions. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective application in research and development. The provided protocols for its characterization ensure the quality and reliability of experimental data, thereby upholding scientific integrity. As the fields of chemical biology and drug discovery continue to evolve, the importance of well-characterized reagents like N-Boc-4-benzoyl-L-phenylalanine will undoubtedly continue to grow.

References

- Qu, B., Xu, Y., Ding, L., & Ranby, B. (2000). A new mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 999-1005.

- Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators. Macromolecules 2013, 46, 14, 5535–5543.

- Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Polymers (Basel). 2018 Sep; 10(9): 1033.

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv

- Photo-reactive Crosslinkers. TCI Chemicals.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of BOC-L-Alanine Benzyl Ester. BenchChem.

- Boc-4-benzoyl-L-phenylalanine. Chem-Impex.

- Boc-L-phenylalanine. Chemsrc.

- A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences.

- X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. J Pept Res. 2000 Oct;56(4):185-94.

- Amino Acid Analysis by HPLC. BOC Sciences.

- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. J Anal Bioanal Tech. 2011; 2(4): 123.

- Facile t-BOC and FMOC Amino Acid Chiral Separ

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).

- N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR. ChemicalBook.

- BOC-L-4-BENZOYLALANINE. ChemBK.

- Boc-4-benzoyl-L-phenylalanine | C21H23NO5 | CID 7015809. PubChem.

- Boc-4-benzoyl-L-phenylalanine. Chem-Impex.

- N-(tert-Butoxycarbonyl)-L-phenylalanine. ChemicalBook.

- Boc-4-benzoyl-L-phenylalanine | 104504-43-0. J&K Scientific LLC.

- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. J Anal Bioanal Tech. 2011; 2(4): 123.

- Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. BenchChem.

- Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P. Bioorg Med Chem Lett. 1998 Jun 2;8(11):1369-74.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512).

- N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4)IR1. ChemicalBook.

- Benzoyl-L-phenylalanine | C16H15NO3 | CID 97370. PubChem.

- bmse000045 L-Phenylalanine at BMRB. Biological Magnetic Resonance Bank.

- N-Boc-L-phenylalanine | 13734-34-4 | FB18956. Biosynth.

- FTIR analysis of L-phenylalanine.

- L-Phenylalanine, N-benzoyl-. NIST WebBook.

- 72155-45-4(N-Boc-L-phenylalaninal) Product Description. ChemicalBook.

- Buy 4-Benzoyl-l-phenylalanine | 104504-45-2 | >98%. Smolecule.

- 4-Benzoyl-L-phenylalanine | Photoreactive amino acid. TargetMol.

- The IR spectrum of N-(p-nitrobenzoyl) -Lphenylalanine (IV).

Sources

- 1. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

Understanding benzophenone as a photo-crosslinker

An In-depth Technical Guide to Benzophenone as a Photo-Crosslinker

A Senior Application Scientist's Perspective

In the landscape of chemical biology and drug discovery, the tools we wield must be both powerful and precise. Among the arsenal of techniques available to probe the intricate dance of biomolecules, photo-crosslinking stands out for its ability to capture fleeting interactions and provide a permanent record of proximity. Within this domain, benzophenone is a seasoned and reliable workhorse. Its utility, however, is not merely in its function but in the nuanced understanding of its photochemical principles. This guide is crafted from a field-proven perspective, designed not just to provide protocols, but to instill a deeper understanding of the causality behind each experimental choice. Mastery of benzophenone as a photo-crosslinker comes from appreciating its mechanism, anticipating its limitations, and designing experiments that are inherently self-validating. Here, we delve into the core principles, practical methodologies, and advanced considerations that will empower you to leverage this versatile molecule to its fullest potential.

Part 1: The Photochemical Engine: Understanding Benzophenone's Mechanism of Action

The efficacy of benzophenone as a photo-crosslinker is rooted in its unique photochemistry. The process begins with the absorption of ultraviolet (UV) light and culminates in the formation of a stable, covalent bond with a target molecule.

UV Absorption and Excitation

Benzophenone possesses a carbonyl group flanked by two phenyl rings. Upon irradiation with UV light, typically in the range of 350-365 nm, a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital of the carbonyl group.[1] This n → π* transition elevates the molecule to an excited singlet state (S₁). This specific wavelength is advantageous as it is less likely to cause significant damage to biological molecules like proteins and nucleic acids, which absorb light at shorter wavelengths (<300 nm).[2]

The Key Player: The Triplet State

The initial excited singlet state is short-lived. Through a highly efficient process known as intersystem crossing (ISC), the molecule transitions to a more stable, lower-energy triplet state (T₁).[1] This triplet state is the reactive species in photo-crosslinking. It possesses a diradical nature, with two unpaired electrons, making it a potent hydrogen abstractor.[2][3] The high quantum yield of this intersystem crossing is a key reason for benzophenone's robustness as a photosensitizer.[1]

Caption: Jablonski diagram illustrating benzophenone photoactivation.

The Crosslinking Event: Hydrogen Abstraction and C-H Insertion

The triplet state benzophenone is a powerful diradical that can abstract a hydrogen atom from a nearby C-H bond of a target molecule (e.g., an amino acid side chain).[4] This hydrogen atom transfer (HAT) results in the formation of a benzophenone-derived ketyl radical and a carbon-centered radical on the target molecule. These two radicals then rapidly recombine to form a new, stable covalent C-C bond, effectively "crosslinking" the benzophenone probe to its interaction partner.[1] A significant advantage of this mechanism is that if the excited benzophenone does not find a suitable hydrogen donor, it can relax back to its ground state, ready to be excited again. This reversibility contributes to the high overall efficiency of the crosslinking reaction.[5]

Caption: A typical experimental workflow for photoaffinity labeling.

Protocol for Surface Immobilization/Polymer Crosslinking

Benzophenone is also widely used to immobilize polymers on surfaces or to crosslink them into hydrogels. [6]

-

Surface Preparation: The surface (e.g., a silicon wafer) is first functionalized with a benzophenone derivative, often through silane chemistry.

-

Polymer Application: A film of the polymer to be immobilized is applied to the functionalized surface (e.g., by spin-coating).

-

Irradiation: The assembly is irradiated with UV light (254 nm or 365 nm, with energy doses up to 11 J·cm⁻²). [6]The excited benzophenone on the surface abstracts hydrogens from the polymer backbone, forming covalent linkages.

-

Washing: Non-covalently attached polymer is washed away with a suitable solvent, leaving a stable, immobilized polymer layer.

Part 3: Applications in Drug Discovery and Chemical Biology

The ability to covalently capture molecular interactions makes benzophenone a versatile tool in several research areas.

-

Target Identification and Validation (TIDV): Photoaffinity labeling (PAL) is a cornerstone of modern drug discovery. A bioactive small molecule is derivatized with a benzophenone group and used to "fish" for its protein target(s) in a complex biological sample, such as a cell lysate. [3]* Binding Site Mapping: By identifying which amino acid residues are crosslinked to the benzophenone probe, researchers can map the binding pocket of a drug on its target protein with high resolution. [7]* Probing Biomolecular Interactions: Benzophenone-containing unnatural amino acids, like p-benzoyl-L-phenylalanine (Bpa), can be genetically incorporated into a protein at a specific site. [4]This allows for precise probing of protein-protein or protein-DNA interactions in living cells.

-

Biomaterial Science: The ability to initiate crosslinking with UV light allows for the spatiotemporal control of hydrogel formation and the creation of functionalized surfaces for cell culture, biosensors, and medical devices. [6]

Part 4: Troubleshooting and Advanced Considerations

Even with a robust tool like benzophenone, experimental challenges can arise. A systematic approach to troubleshooting is key.

Common Pitfalls and Solutions

Table 2: Troubleshooting Guide for Benzophenone Crosslinking

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or low crosslinking yield | - Insufficient UV irradiation (time or intensity).- Probe concentration too low.- Steric hindrance preventing BP from reaching C-H bonds.- Inactive probe (degraded).- Buffer interference. | - Perform a UV dose-response curve.- Increase probe concentration.- Redesign the probe with a different linker length or attachment point.- Verify probe integrity (e.g., by mass spectrometry).- Use a buffer without reactive components. |

| High non-specific labeling | - Probe concentration too high.- Hydrophobic interactions of the probe/BP moiety.- Irradiation time too long.- Insufficient blocking in complex mixtures (lysates). | - Titrate probe concentration downwards.- Include a competition control to differentiate specific from non-specific binding.<[3]br>- Optimize (reduce) irradiation time.- Add a non-reactive blocking protein (e.g., BSA) or detergent to the buffer. |

| Target protein degradation | - Photodamage from UV light.- Protease activity in lysates. | - Reduce irradiation time or intensity.- Keep the sample on ice during irradiation.<[8]br>- Add protease inhibitors to cell lysates. |

Comparison with Other Photo-Crosslinkers

Benzophenone is one of several commonly used photo-crosslinkers. The choice of which to use depends on the specific experimental goals.

Table 3: Comparison of Common Photo-Crosslinkers

| Feature | Benzophenone | Aryl Azide | Diazirine |

| Reactive Intermediate | Triplet Diradical | Nitrene | Carbene |

| Activation Wavelength | ~350-365 nm | ~260-300 nm (can be longer with substitution) | ~350-380 nm |

| Reactivity | C-H bonds | C-H, N-H, O-H bonds, double bonds | C-H, N-H, O-H, S-H bonds (highly reactive) |

| Key Advantages | - Stable to many chemical conditions.- Reversible excitation increases efficiency.<[5]br>- Inert to water. [5] | - Small size.- Easy to synthesize. | - Very small size (minimal perturbation).- Highly reactive, short-lived carbene reduces non-specific labeling from diffusion. [1] |

| Key Disadvantages | - Bulky, can cause steric hindrance.<[3]br>- Longer irradiation times often required.<[3]br>- Can have higher non-specific hydrophobic interactions. [9] | - Activated by shorter, more damaging UV wavelengths.- Nitrene can rearrange into less reactive species. | - Can be less stable chemically.- High reactivity can lead to quenching by water, potentially lowering yields. [1] |

Safety and Handling

-

Chemical Safety: Benzophenone and its derivatives should be handled with standard laboratory precautions, including the use of gloves and safety glasses. Consult the Safety Data Sheet (SDS) for specific handling instructions.

-

UV Radiation Hazard: UV radiation is harmful to the eyes and skin. Never look directly at an active UV source. Ensure that the UV lamp is properly shielded in an enclosure, and wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or a full-face shield.

Part 5: Conclusion and Future Perspectives

Benzophenone has solidified its place as an indispensable tool for covalently capturing molecular interactions. Its chemical stability, favorable activation wavelength, and robust C-H insertion chemistry make it a first-choice reagent for a wide range of applications, from identifying novel drug targets to engineering advanced biomaterials. The true power of this photo-crosslinker is unlocked not just by following a protocol, but by understanding the photochemistry that drives it. As probe design becomes more sophisticated and analytical techniques like mass spectrometry continue to advance in sensitivity, the insights gained through the strategic application of benzophenone will undoubtedly continue to push the boundaries of molecular science, shedding light on the complex interactomes that define biological systems.

References

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Available from: [Link]

-

Berne, N., Vologdin, N., Saparbaev, M., & Burrows, C. J. (2015). Comparing Lipid Photo–Cross-linking Efficacy of Penetratin Analogues Bearing Three Different Photoprobes: Dithienyl Ketone, Benzophenone, and Trifluoromethylaryldiazirine. Bioconjugate Chemistry, 26(5), 904-914. Available from: [Link]

-

Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5319–5324. Available from: [Link]

-

Kaur, N., & Dwivedi, P. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2328. Available from: [Link]

-

Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5319–5324. Available from: [Link]

-

Rappsilber Laboratory. (n.d.). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Retrieved from: [Link]

-

Hughes, A. E., et al. (2021). Comparison of photoactivatable crosslinkers for in-gel immunoassays. Analyst, 146(20), 6145-6154. Available from: [Link]

-

Farrell, I. S., et al. (2005). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Nucleic Acids Research, 33(18), 5947–5957. Available from: [Link]

-

Prestwich, G. D., Dorman, G., & Elliott, J. T. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Journal of Visualized Experiments, (75), 50338. Available from: [Link]

-

Riga, E. K., Saar, J. S., & Lienkamp, K. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 686. Available from: [Link]

-

Chen, Y. C., et al. (2019). Small molecule target identification using photo-affinity chromatography. MethodsX, 6, 1246-1257. Available from: [Link]

-

Teixeira, R. F. A., et al. (2013). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Journal of Polymer Science Part A: Polymer Chemistry, 51(23), 5049-5058. Available from: [Link]

-

Liu, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9204–9211. Available from: [Link]

-

Kim, D., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(12), 2821–2828. Available from: [Link]

-

Liu, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9204–9211. Available from: [Link]

-

Parker, C. G., & Pratt, M. R. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Accounts of Chemical Research, 54(10), 2347-2359. Available from: [Link]

-